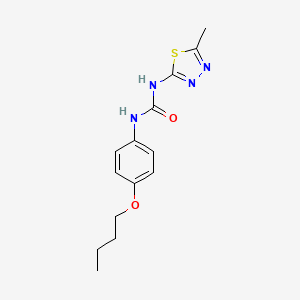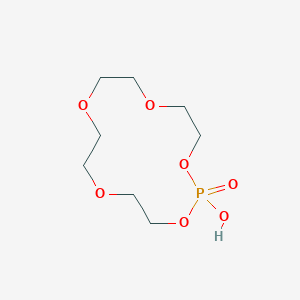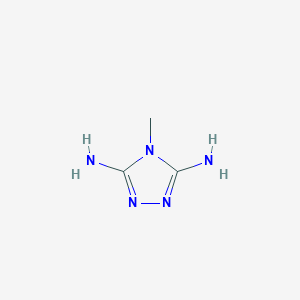
Methyl methyl(trichloromethyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl methyl(trichloromethyl)phosphinate is an organophosphorus compound characterized by the presence of both methyl and trichloromethyl groups attached to a phosphinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl methyl(trichloromethyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of trichloromethylphosphonic dichloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:
Cl3C-P(O)Cl2+2CH3OH→Cl3C-P(O)(OCH3)2+2HCl
This reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl methyl(trichloromethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonate esters.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl methyl(trichloromethyl)phosphinate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological phosphates.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with phosphinate moieties.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism by which methyl methyl(trichloromethyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions and biological molecules, influencing various biochemical pathways. Its ability to donate or accept electrons makes it a versatile reagent in both chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl methyl(dichloromethyl)phosphinate
- Methyl methyl(bromomethyl)phosphinate
- Methyl methyl(chloromethyl)phosphinate
Comparison
Methyl methyl(trichloromethyl)phosphinate is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity compared to its analogs. This group enhances the compound’s electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the trichloromethyl group can influence the compound’s stability and solubility, affecting its behavior in various applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and pave the way for new discoveries and innovations.
Eigenschaften
| 111737-57-6 | |
Molekularformel |
C3H6Cl3O2P |
Molekulargewicht |
211.41 g/mol |
IUPAC-Name |
trichloro-[methoxy(methyl)phosphoryl]methane |
InChI |
InChI=1S/C3H6Cl3O2P/c1-8-9(2,7)3(4,5)6/h1-2H3 |
InChI-Schlüssel |
YKLCZRSYUUGIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
